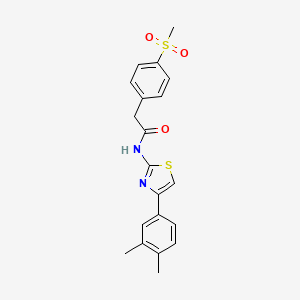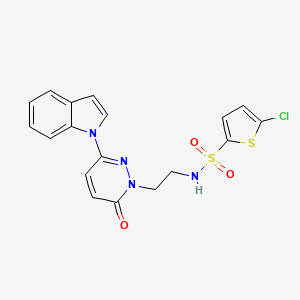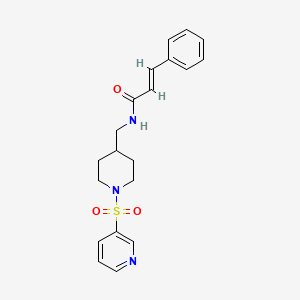
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one, commonly known as Dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalcones. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DBM has been widely studied due to its potential applications in various fields such as medicine, agriculture, and cosmetics.
Aplicaciones Científicas De Investigación
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and cosmetics. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential chemopreventive agent for various types of cancer such as breast, prostate, and lung cancer. This compound has also been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
In agriculture, this compound has been studied as a potential natural pesticide. It has been shown to possess insecticidal properties against various pests such as mosquitoes, fruit flies, and cockroaches. This compound has also been studied as a potential plant growth regulator and has been shown to increase the yield of crops such as rice and wheat.
In cosmetics, this compound has been studied as a potential skin whitening agent. It has been shown to inhibit the production of melanin, which is responsible for skin pigmentation. This compound has also been studied as a potential anti-aging agent, as it has been shown to possess antioxidant properties.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one is not fully understood. However, it has been proposed that this compound exerts its effects through various mechanisms such as the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of cell cycle progression. This compound has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also soluble in organic solvents, which makes it easy to work with in vitro experiments. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which limits its use in in vivo experiments. In addition, this compound has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in clinical applications. Another direction is the study of the potential synergistic effects of this compound with other anticancer agents. Finally, the study of the potential adverse effects of this compound should be conducted to ensure its safety for clinical use.
Métodos De Síntesis
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between benzil and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The reaction yields a yellow crystalline powder that is further purified through recrystallization.
Propiedades
IUPAC Name |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15(8-6-13-4-2-1-3-5-13)14-7-9-16-17(12-14)20-11-10-19-16/h1-9,12H,10-11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEIEGLLAVVHEL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

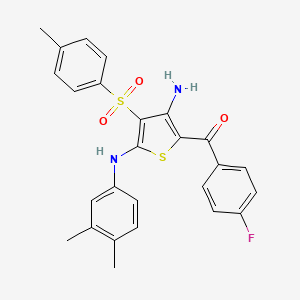
![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2914706.png)

![[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B2914708.png)
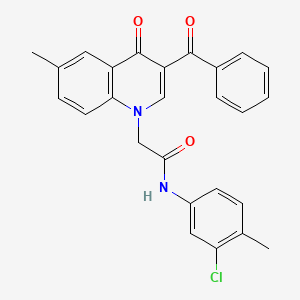
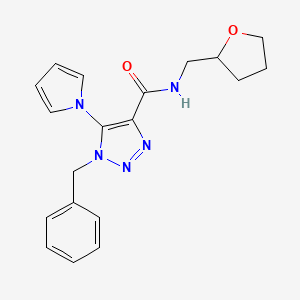
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)
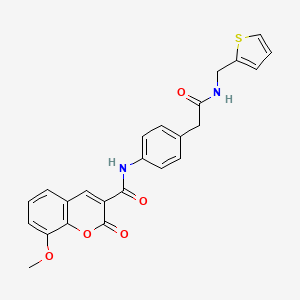
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2914720.png)
